4-(2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzamide is a complex organic compound that features a benzofuran moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol.
Attachment of the Acetamido Group: The acetamido group is introduced via an acylation reaction, where the benzofuran derivative reacts with acetic anhydride or acetyl chloride under basic conditions.
Formation of the Final Compound: The final step involves the coupling of the acetamido-substituted benzofuran with 4-aminobenzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to form dihydro derivatives.
Substitution: The acetamido and benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol
- 2,2-dimethyl-2,3-dihydrobenzofuran
- Benzofuran derivatives
Uniqueness
4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran core, coupled with the acetamido and benzamide groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]benzamide |
InChI |
InChI=1S/C19H20N2O4/c1-19(2)10-13-4-3-5-15(17(13)25-19)24-11-16(22)21-14-8-6-12(7-9-14)18(20)23/h3-9H,10-11H2,1-2H3,(H2,20,23)(H,21,22) |
InChI Key |
SQJKQGIBEKXKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.